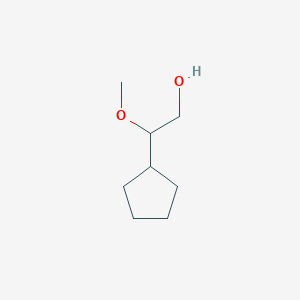

2-Cyclopentyl-2-methoxyethan-1-ol

Description

2-Cyclopentyl-2-methoxyethan-1-ol is a secondary alcohol featuring a cyclopentyl group and a methoxy substituent on the ethan-1-ol backbone. Structurally, it combines a hydrophobic cyclopentyl ring with a polar methoxy-alcohol moiety, which influences its physical and chemical properties. Potential applications include use as a solvent in specialty chemical synthesis or as an intermediate in pharmaceuticals, leveraging its balanced lipophilic-hydrophilic character.

Properties

IUPAC Name |

2-cyclopentyl-2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8(6-9)7-4-2-3-5-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCXEDTELVBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethylene oxide, followed by methanolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclopentylmethanol.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Cyclopentanone or cyclopentylcarboxylic acid.

Reduction: Cyclopentylmethanol.

Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

2-Cyclopentyl-2-methoxyethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of metabolic pathways involving cyclopentyl derivatives.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methoxyethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in metabolic pathways, altering their activity and leading to changes in the production of metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The cyclopentyl group in this compound reduces water solubility compared to smaller glycol ethers like 2-methoxyethanol and 2-(2-methoxyethoxy)ethanol .

- The phosphonofluoridate group in 2-ethylhexyl methylphosphonofluoridate introduces high lipophilicity and reactivity, distinguishing it from the alcohol-based compounds.

Key Observations :

- The phosphonofluoridate compound is highly regulated due to its neurotoxic and weaponizable nature, unlike the alcohol-based compounds.

Biological Activity

2-Cyclopentyl-2-methoxyethan-1-ol is a compound of significant interest in both organic chemistry and biological research. Its unique structure, featuring a cyclopentyl ring and a methoxyethanol moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, with one common approach involving the reaction of cyclopentylmagnesium bromide with ethylene oxide, followed by methanolysis. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent moisture interference.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 180 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It may act as a substrate for various enzymes, influencing their activity and leading to alterations in metabolic processes. This modulation can affect the production of key metabolites within biological systems.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Its ability to interact with metabolic enzymes suggests it could be explored for developing drugs targeting metabolic disorders or enzyme-related diseases.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound demonstrated inhibitory effects on specific isoforms, suggesting a potential role in modulating drug metabolism.

Case Study 2: Anti-inflammatory Properties

Another research effort explored the anti-inflammatory properties of this compound in vitro. Results showed that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Biological Activity |

|---|---|

| This compound | Modulates enzyme activity; anti-inflammatory |

| Cyclopentylmethanol | Less potent; primarily acts as an alcohol |

| 2-Methoxyethanol | Similar structure but lacks cyclopentyl ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.